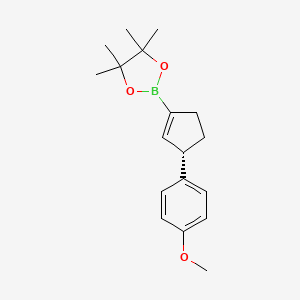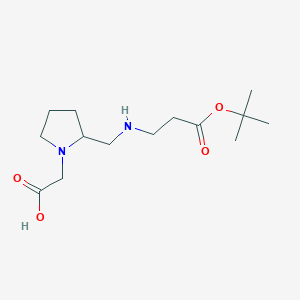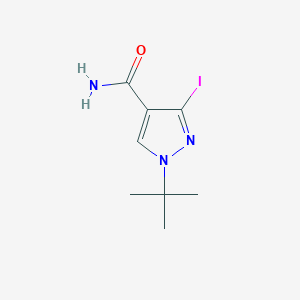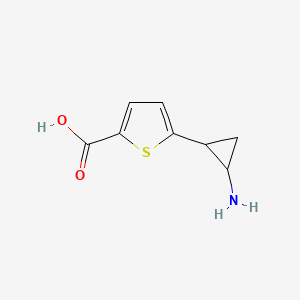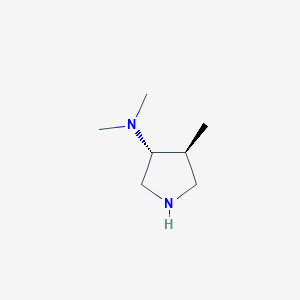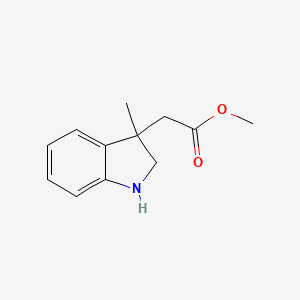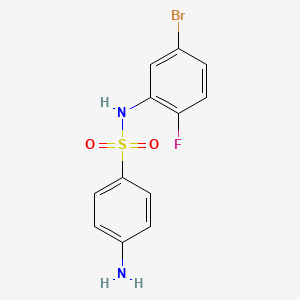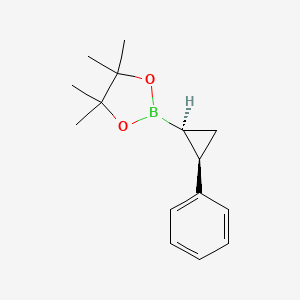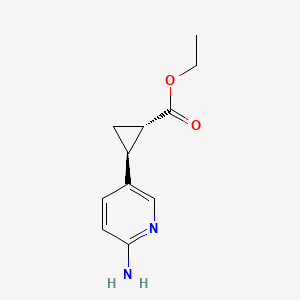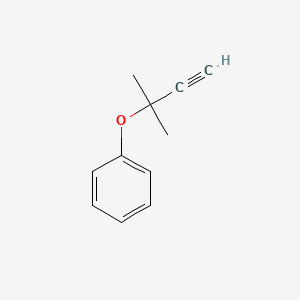
((2-Methylbut-3-yn-2-yl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Methylbut-3-yn-2-yl)oxy)benzene, also known by its IUPAC name (((2-Methylbut-3-yn-2-yl)oxy)methyl)benzene, is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of a benzene ring substituted with a ((2-Methylbut-3-yn-2-yl)oxy) group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methylbut-3-yn-2-yl)oxy)benzene typically involves the reaction of benzyl alcohol with 2-methylbut-3-yn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: ((2-Methylbut-3-yn-2-yl)oxy)benzene undergoes various chemical reactions, including:
Properties
CAS No. |
30504-61-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-yloxybenzene |
InChI |
InChI=1S/C11H12O/c1-4-11(2,3)12-10-8-6-5-7-9-10/h1,5-9H,2-3H3 |
InChI Key |
QICZZGHTQSNEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


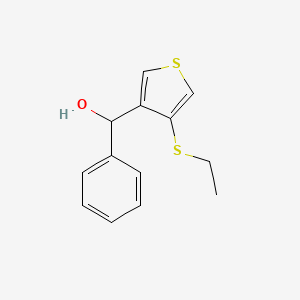
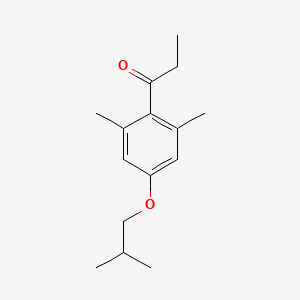
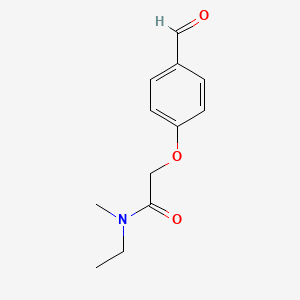
![tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)
